OSU-53 vs. A-769662 and Compound 13: Comparative Cytoprotection Efficacy in Osteoblasts
OSU-53 demonstrated superior protection of human OB-6 osteoblastic cells against dexamethasone-induced cell death compared to two other direct AMPK activators, A-769662 and Compound 13 [1]. The study explicitly states that OSU-53 was 'more efficient' than both comparators in this cytoprotection assay [1].
| Evidence Dimension | Protection against dexamethasone-induced osteoblast cell death |
|---|---|
| Target Compound Data | Significantly attenuated Dex-induced cell death and apoptosis (p < 0.05 vs. Dex alone) |
| Comparator Or Baseline | A-769662 and Compound 13 (exact quantitative data for comparators not reported; comparative efficiency qualitatively stated as lower) |
| Quantified Difference | OSU-53 > A-769662 > Compound 13 in cytoprotective efficiency |
| Conditions | Human OB-6 osteoblastic cells treated with dexamethasone (Dex); pre-treatment with OSU-53, A-769662, or Compound 13; cell death and apoptosis assays |
Why This Matters
For procurement in osteoporosis or osteonecrosis research models, OSU-53 offers demonstrably superior efficacy over commonly used direct AMPK activator tool compounds.
- [1] Xu D, Zhao W, Zhu X, Fan J, Cui S, Sun Y, Chen X, Liu W, Cui ZM. OSU53 Rescues Human OB-6 Osteoblastic Cells from Dexamethasone through Activating AMPK Signaling. PLoS One. 2016;11(9):e0162694. doi: 10.1371/journal.pone.0162694. View Source
